N2-(o-Tolyl)pyridine-2,3-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-(2-methylphenyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSPBXISDHBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Fundamental Reaction Mechanisms of N2 O Tolyl Pyridine 2,3 Diamine
Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring Moiety
The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom exerts a strong electron-withdrawing inductive effect, which is only partially offset by the resonance effect. Consequently, EAS reactions on pyridine typically require harsh conditions and often result in substitution at the 3- and 5-positions, as these are the least deactivated sites.
In the case of N2-(o-Tolyl)pyridine-2,3-diamine, the electronic nature of the pyridine ring is further modulated by the presence of two amino groups and an N-aryl substituent. The amino groups are activating and ortho-, para-directing. However, the N2-amino group's lone pair is delocalized into the pyridine ring, increasing its electron density and potentially facilitating electrophilic attack. The N-o-tolyl group, being an aryl substituent, can also influence the regioselectivity of the reaction.
Predicting the precise outcome of EAS reactions on this compound is complex. Computational methods, such as the analysis of calculated NMR shifts and HOMO orbitals using density functional theory, have been shown to be effective in predicting the regioselectivity of EAS reactions on various heterocyclic compounds. nih.gov For pyridine itself, electrophilic attack at the 3-position is favored to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.com In substituted pyridines, the directing effects of the substituents must be considered. For instance, in a related system, 8-chloroimidazo[1,2-a]pyrazine, bromination occurs selectively at the C-3 position of the five-membered ring, guided by the stability of the reaction intermediate which maintains the aromaticity of the six-membered ring. stackexchange.com
While specific experimental data on the electrophilic aromatic substitution of this compound is scarce in the reviewed literature, it is reasonable to predict that substitution would preferentially occur at the positions activated by the amino groups and least deactivated by the pyridine nitrogen. Potential sites for electrophilic attack are the 4- and 6-positions of the pyridine ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Predicted Major Product(s) | Rationale |
| Br₂/FeBr₃ | 4-Bromo-N2-(o-tolyl)pyridine-2,3-diamine and/or 6-Bromo-N2-(o-tolyl)pyridine-2,3-diamine | Activation by the amino groups at positions 2 and 3 directs substitution to the 4- and 6-positions. The pyridine nitrogen deactivates the ring, but the combined effect of the amino groups can overcome this. |
| HNO₃/H₂SO₄ | 4-Nitro-N2-(o-tolyl)pyridine-2,3-diamine and/or 6-Nitro-N2-(o-tolyl)pyridine-2,3-diamine | Similar to bromination, nitration is expected to occur at the positions most activated by the amino groups. Harsh reaction conditions may be required. |
Nucleophilic Reactivity of the Diamine Functionality
The two amino groups in this compound are nucleophilic centers and are expected to react with a variety of electrophiles. The N3-amino group is a primary amine, while the N2-amino group is a secondary amine, and their relative reactivity will depend on steric and electronic factors. Generally, the primary amino group is more sterically accessible.
The amino groups of this compound can react with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) or, in the case of intramolecular reactions, lead to cyclized products. The reaction with 2,3-diaminopyridine (B105623) and various benzaldehydes in the presence of acetic acid can lead to the formation of 2-phenyl-4-azabenzimidazoles. researchgate.net It is anticipated that this compound would undergo similar condensations.
Alkylation of the amino groups can be achieved with alkyl halides. The relative extent of mono- and di-alkylation would depend on the reaction conditions and the stoichiometry of the reagents. The direct asymmetric alkylation of 2-alkylpyridines has been achieved with high enantioselectivity using organolithium reagents and chiral diamine ligands, highlighting the possibility of stereocontrolled alkylations on related pyridine systems. escholarship.org
The nucleophilic amino groups can also react with other electrophiles. For instance, reaction with acyl chlorides or anhydrides would lead to the corresponding amides. Reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. The reaction of 2,6-diaminopyridine (B39239) with chloroacetyl chloride, for example, yields the corresponding bis-chloroacetamide. researchgate.net
Cyclocondensation and Annulation Reactions Involving this compound
A significant aspect of the reactivity of this compound is its utility in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyridines. These compounds are of considerable interest in medicinal chemistry. The reaction typically involves the condensation of the 2,3-diaminopyridine scaffold with a 1,2-dicarbonyl compound or its equivalent.
The reaction of 2-aminopyridines with α-haloketones, known as the Tschitschibabin reaction, is a classic method for the synthesis of imidazo[1,2-a]pyridines. In the case of this compound, the N2-amino group and the pyridine nitrogen can react with a suitable carbonyl partner to form the fused imidazole (B134444) ring. For instance, the reaction with an α-haloketone would proceed via initial N-alkylation of the pyridine nitrogen followed by intramolecular cyclization with one of the amino groups.
More contemporary methods involve multicomponent reactions. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, for example, allows for the synthesis of a diverse range of imidazo[1,2-a]pyridines from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.gov It is highly probable that this compound could serve as the 2-aminopyridine component in such reactions.
Table 2: Examples of Cyclocondensation Reactions for the Synthesis of Imidazo[1,2-a]pyridine (B132010) Scaffolds
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyridine, Acetophenone | CuI, aerobic oxidation | 2-Phenylimidazo[1,2-a]pyridine | organic-chemistry.org |
| 2-Aminopyridine, Aldehyde, Isocyanide | Multicomponent Reaction (GBB) | Substituted imidazo[1,2-a]pyridines | nih.gov |
| 2-Aminopyridine, Nitroolefin | Iron catalyst, aerobic | 2-Nitro-3-arylimidazo[1,2-a]pyridines | organic-chemistry.org |
These examples with 2-aminopyridine strongly suggest that this compound would be a viable substrate for similar transformations, leading to the formation of novel, highly substituted imidazo[1,2-a]pyridine derivatives.
Oxidative and Reductive Transformations of the Parent Compound
The this compound molecule contains several sites susceptible to both oxidation and reduction.
Oxidation: The amino groups are prone to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including nitroso, nitro, or azo compounds. The pyridine nitrogen can also be oxidized to an N-oxide. The oxidation of substituted 2,4-diaminopyrimidines has been shown to yield the corresponding 3-N-oxides, with the regioselectivity influenced by the substituents on the pyrimidine (B1678525) ring. Current time information in Bangalore, IN.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions, although this typically requires high pressure and temperature. A patent describes the reduction of 2,3-dinitropyridine (B76908) to 2,3-diaminopyridine using palladium on carbon as a catalyst and hydrogen gas. google.com This suggests that the nitro groups are more readily reduced than the pyridine ring. It is expected that under forcing conditions, the pyridine ring of this compound could also be reduced.
Stereochemical Aspects of Reactions Involving this compound
The presence of a chiral center or the creation of one during a reaction introduces stereochemical considerations. While the parent this compound is achiral, reactions at its prochiral centers or reactions involving chiral reagents can lead to stereoisomeric products.
If a reaction creates a new chiral center, for example, through the addition of a nucleophile to a carbonyl group formed from one of the amino groups, a racemic mixture of enantiomers would be expected unless a chiral catalyst or reagent is employed. If the starting material were already chiral (for instance, if a chiral substituent were present on the tolyl group), the formation of a new stereocenter would lead to diastereomers, which typically form in unequal amounts.
Reactions where a bond to a chiral center is broken can proceed with retention or inversion of configuration, or lead to racemization, depending on the reaction mechanism (e.g., SN1 vs. SN2). escholarship.org Asymmetric synthesis, employing chiral catalysts or auxiliaries, can be used to control the stereochemical outcome of reactions. For example, the enantioselective alkylation of 2-alkylpyridines has been achieved with high enantiomeric ratios using chiral diamine ligands. escholarship.org This demonstrates the potential for stereocontrolled transformations on the this compound scaffold.
Derivatization and Targeted Functionalization Strategies for N2 O Tolyl Pyridine 2,3 Diamine
Amide Formation and Acylation Reactions at Amine Centers
The presence of two primary amine groups in N2-(o-Tolyl)pyridine-2,3-diamine suggests that amide formation and acylation are feasible derivatization pathways. These reactions would involve the treatment of the diamine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The reactivity of the two amine groups—one directly on the pyridine (B92270) ring and the other an aniline-type amine—may differ, potentially allowing for selective acylation under controlled conditions. However, a review of the current scientific literature does not provide specific examples or detailed research findings on the acylation of this compound.
Schiff Base and Imine Formation from the Diamine Moiety
N-Alkylation and N-Arylation Approaches for Functionalization
The amine centers in this compound are nucleophilic and thus susceptible to N-alkylation and N-arylation. N-alkylation could be achieved using alkyl halides or other alkylating agents, potentially leading to mono- or di-alkylated products depending on the reaction conditions. nih.gov N-arylation, a key reaction in the synthesis of many pharmaceuticals and functional materials, could be pursued through methods such as the Buchwald-Hartwig or Ullmann coupling reactions, using aryl halides or boronic acids as coupling partners. aragen.comorganic-chemistry.orgnih.gov These reactions often require a metal catalyst, a suitable ligand, and a base. While these are established methods for the N-functionalization of amines, specific protocols and outcomes for the N-alkylation or N-arylation of this compound have not been reported in detail.
Cyclization Reactions Leading to Novel Heterocyclic Systems
The 1,2-diamine functionality within the this compound scaffold makes it an ideal precursor for a variety of cyclization reactions to form fused heterocyclic systems.
Synthesis of Benzimidazole (B57391) Derivatives
The condensation of 1,2-diamines with aldehydes, carboxylic acids, or their derivatives is a classic and widely used method for the synthesis of benzimidazoles. In the case of this compound, reaction with an appropriate one-carbon synthon would be expected to yield a tricyclic system containing a pyridine-fused imidazole (B134444) ring. While the synthesis of azabenzimidazoles from 2,3-diaminopyridine (B105623) is a known transformation, there is a lack of specific literature detailing the synthesis of benzimidazole derivatives starting from this compound. researchgate.net
Synthesis of Quinoline (B57606) and Related Fused Heterocycles
Quinoline and its derivatives are an important class of heterocycles with a broad range of biological activities. Various synthetic strategies, such as the Friedländer annulation, can be employed to construct the quinoline core. nih.govresearchgate.net In principle, the reactive sites on this compound could be utilized in multi-step sequences to build a fused quinoline ring system. However, specific examples of the successful synthesis of quinolines or related fused heterocycles from this compound are not documented in the scientific literature.
Formation of Other Polycyclic Systems
The unique arrangement of functional groups in this compound opens up the possibility for the synthesis of other novel polycyclic heterocyclic systems. Depending on the chosen reaction partners and conditions, a variety of annulation strategies could be envisioned to construct additional rings onto the pyridine or tolyl moieties. These transformations could lead to the discovery of new chemical entities with potentially interesting photophysical or biological properties. As with the other derivatization strategies, specific research on the formation of other polycyclic systems from this compound is currently limited.
Coordination Chemistry and Ligand Properties of N2 O Tolyl Pyridine 2,3 Diamine
Ligand Design Principles and Chelation Theory for Pyridine (B92270) Diamines
The design of effective ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions and stabilize them in desired oxidation states and coordination geometries. Polydentate ligands, which possess multiple donor atoms capable of binding to a single central metal atom, are of particular importance. When a polydentate ligand binds to a metal ion, it forms one or more rings, a process known as chelation. ebsco.comvedantu.com The resulting complex, called a chelate, exhibits significantly enhanced thermodynamic stability compared to analogous complexes formed with monodentate ligands (which have only one donor atom). gusc.lv This phenomenon is known as the chelate effect . vedantu.com
The stability of a chelate is influenced by several factors, including the number and type of donor atoms, the size of the chelate ring, and the ligand's conformational flexibility. slideshare.net Five- and six-membered chelate rings are generally the most stable, as they minimize ring strain.
Pyridine-containing ligands have been extensively used in coordination chemistry. wikipedia.org The nitrogen atom of the pyridine ring is a good σ-donor and a modest π-acceptor, allowing it to form stable complexes with a wide range of transition metals and main group elements. wikipedia.org When a pyridine ring is functionalized with additional donor groups, such as amines, a polydentate ligand is created. Pyridine diamines, like N2-(o-Tolyl)pyridine-2,3-diamine, combine the pyridyl nitrogen with two amino nitrogens. The arrangement of these donor atoms is critical. In the case of pyridine-2,3-diamines, the proximity of the pyridyl nitrogen (N1) and the amino nitrogen at the 2-position (N2) creates an ideal geometry for forming a stable five-membered chelate ring upon coordination to a metal ion.
Chelation Modes and Preferred Coordination Geometries
The manner in which this compound binds to a metal center is primarily dictated by the spatial arrangement of its three nitrogen donor atoms and the steric bulk imposed by the o-tolyl substituent.
The most prevalent and stable chelation mode for this compound is as a bidentate N,N'-donor ligand. Coordination occurs through the lone pair of electrons on the pyridine ring nitrogen (N1) and the adjacent secondary amine nitrogen (N2-H). This arrangement leads to the formation of a highly stable five-membered chelate ring.
| Metal Ion | Expected Geometry | Ligand to Metal Ratio | Example Complex Type |
| Pd(II), Pt(II) | Square Planar | 1:2 or 1:1 | [M(L)2]X2, [M(L)Cl2] |
| Ni(II) | Square Planar or Octahedral | 1:2 or 1:3 | [Ni(L)2]X2, [Ni(L)3]X2 |
| Cu(II) | Distorted Octahedral / Square Planar | 1:2 or 1:1 | [Cu(L)2]X2, [Cu(L)Cl2] |
| Co(II) | Tetrahedral or Octahedral | 1:2 | [Co(L)2X2] |
| Ru(II), Rh(III) | Octahedral | 1:2 | [M(L)2Cl2] |
| Fe(III) | Octahedral | 1:2 | [Fe(L)2Cl2]Cl |
Table 1: Predicted Coordination Geometries for Metal Complexes with Bidentate this compound (L).
While bidentate coordination is dominant, the presence of the third nitrogen atom (the primary amine at the C3 position) offers the potential for higher coordination modes, particularly in derivatives. For the parent this compound ligand, simultaneous coordination of all three nitrogen atoms to a single metal center is unlikely due to the significant ring strain that would be introduced.
However, the primary amine group at the C3 position can be chemically modified to create more sophisticated ligand architectures. For example, condensation with aldehydes or ketones can convert the diamine into a diimine, creating a ligand scaffold analogous to the well-known diiminopyridine (DIP) ligands. wikipedia.org Such a derivative could act as a tridentate "pincer" ligand, binding to a metal in a meridional fashion through three nitrogen atoms. wikipedia.orgnih.gov This approach allows for the rational design of complexes with specific geometries and electronic properties, often used in catalysis. nih.gov
Synthesis and Characterization of Metal Complexes with this compound Ligands
While specific research detailing the synthesis of metal complexes with this compound is limited, the procedures can be inferred from the well-established chemistry of related pyridine, 2-aminopyridine (B139424), and bipyridine ligands. jscimedcentral.comjscimedcentral.compvpcollegepatoda.org The synthesis typically involves the reaction of the ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent such as ethanol, methanol, or acetonitrile. jscimedcentral.comchemicalpapers.com The stoichiometry of the reactants can be controlled to isolate complexes with different ligand-to-metal ratios. acs.org
The coordination chemistry of this compound with transition metals is expected to be rich and varied.
Co(II), Ni(II): Cobalt(II) and Nickel(II) complexes are likely to adopt either tetrahedral or octahedral geometries depending on the stoichiometry and the counter-ion. For example, a reaction with CoCl2 could yield a tetrahedral [Co(L)Cl2] complex, while a reaction with Ni(NO3)2 in a 2:1 or 3:1 ratio could produce square planar Ni(L)22 or octahedral Ni(L)32, respectively. jscimedcentral.comnih.gov
Cu(II): Copper(II) complexes are often subject to Jahn-Teller distortions, typically resulting in a distorted octahedral or square planar geometry. rsc.org
Ru(II), Rh(III): Ruthenium and rhodium are known to form stable octahedral complexes. With a bidentate ligand like this compound (L), complexes of the type [Ru(L)2Cl2] are expected, which can exist as several geometric isomers. nih.govacs.org
Pd(II), Pt(II): These d8 metal ions have a strong preference for square planar geometry. nih.gov They would readily form complexes such as [Pd(L)Cl2] or [Pd(L)2]Cl2. Such palladium complexes are often investigated as pre-catalysts for cross-coupling reactions. nih.gov
| Parameter | Free Ligand (Typical) | Coordinated Ligand (Typical) | Rationale for Shift |
| ν(N-H) (Amine) | 3400-3200 cm⁻¹ | Lower frequency | Weakening of N-H bond upon coordination of N atom to metal. |
| ν(C=N) (Pyridine) | 1600-1570 cm⁻¹ | Higher or lower frequency | Shift depends on the balance of σ-donation and π-backbonding. |
| δ(N-H) (Amine) | 1650-1550 cm⁻¹ | Shifted | Change in electronic environment upon coordination. |
| M-N Stretch | Not applicable | 600-400 cm⁻¹ | Appearance of new bands corresponding to metal-ligand bonds. |
Table 2: Representative Infrared (IR) Spectroscopy Data for N,N'-Bidentate Pyridine Diamine Ligands and Their Metal Complexes.
The interaction of this compound with main group metals is also possible. The coordination is primarily driven by electrostatic interactions between the Lewis acidic metal and the Lewis basic nitrogen atoms. wikipedia.org For instance, lithium ions could be coordinated, although the steric bulk of the o-tolyl group might influence the resulting structure, potentially favoring lower coordination numbers as seen in related sterically hindered tris(pyridyl)aluminate systems. cam.ac.uknih.gov The coordination chemistry with heavier main group elements like Sn(IV) or Sb(V) would also be feasible, leading to hypervalent structures.
In-Depth Analysis of this compound and its Metal Complexes Remains Elusive
Despite a thorough search of available scientific literature, detailed research findings on the coordination chemistry and ligand properties of the specific compound this compound are not presently available. Consequently, an in-depth article focusing solely on the electronic properties, spectroscopic probes, Ligand Field Theory, and Molecular Orbital analysis of its metal complexes cannot be constructed at this time.
The exploration of coordination chemistry heavily relies on experimental data from synthesized metal complexes. This includes characterization through various spectroscopic methods to understand the electronic environment of the metal center and the nature of the metal-ligand bonding. Theoretical models, such as Ligand Field Theory and Molecular Orbital Theory, are then applied to interpret this data, providing a deeper understanding of the electronic structure and properties of the complexes.
The absence of published studies on the synthesis and characterization of metal complexes with this compound as a ligand means that the foundational data required for the specified analysis is missing. There are no available electronic absorption spectra, magnetic susceptibility measurements, or other spectroscopic data that would be essential for a discussion of the electronic properties and for the application of theoretical models.
While general principles of coordination chemistry, Ligand Field Theory, and Molecular Orbital Theory are well-established for a wide range of ligands and metal ions, a scientifically accurate and informative article on a specific compound must be based on direct research into that compound. Extrapolation from related but different chemical systems would be speculative and would not meet the standard of a professional and authoritative scientific article.
Further research, including the synthesis and comprehensive characterization of metal complexes of this compound, is required before a detailed analysis of their electronic and magnetic properties can be undertaken.
Applications of N2 O Tolyl Pyridine 2,3 Diamine in Advanced Organic Synthesis and Catalysis
Precursor in the Rational Design of Complex Heterocyclic Systems
The strategic placement of vicinal amino groups on the pyridine (B92270) core of N2-(o-Tolyl)pyridine-2,3-diamine makes it an invaluable precursor for the synthesis of a wide array of complex heterocyclic systems. The reactivity of the diamine functionality allows for condensation reactions with various electrophilic reagents to construct fused ring systems.
The synthesis of such complex molecules often begins with the preparation of the diaminopyridine scaffold itself. For instance, the synthesis of the parent 2,3-diaminopyridine (B105623) can be achieved through a multi-step process involving the nitration of 2-aminopyridine (B139424), followed by reduction of the nitro group. researchgate.net A similar synthetic strategy can be envisioned for this compound, likely starting from 2-chloro-3-nitropyridine (B167233) and o-toluidine (B26562), followed by reduction.
Once obtained, this compound can be reacted with dicarbonyl compounds, such as α-diketones or their synthetic equivalents, to yield substituted pteridines or other related nitrogen-containing heterocycles. The o-tolyl group can impart specific solubility, steric, and electronic properties to the resulting heterocyclic systems, influencing their biological activity or material properties.
Research into the synthesis of bioactive azabenzimidazoles from 2,3-diaminopyridine precursors highlights the potential of this compound in medicinal chemistry. researchgate.net The reaction of 2,3-diaminopyridines with aldehydes to form azabenzimidazoles can be extrapolated to the o-tolyl derivative, potentially leading to new drug candidates with tailored properties. researchgate.net
Role as a Ligand Component in Homogeneous Catalysis
The nitrogen atoms of the pyridine ring and the two amino groups in this compound make it a promising candidate for use as a multidentate ligand in homogeneous catalysis. The coordination of this ligand to a metal center can significantly influence the catalytic activity, selectivity, and stability of the resulting complex. The presence of the o-tolyl group provides steric bulk, which can be advantageous in controlling the coordination sphere of the metal and influencing the outcome of catalytic reactions.
Catalytic Activity in C-C Coupling Reactions (e.g., Heck, Suzuki, Sonogashira Cross-Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. masterorganicchemistry.com The efficiency of these reactions is often dependent on the nature of the ligand coordinated to the palladium center. Ligands based on pyridine and its derivatives have been shown to be effective in these transformations.
While specific studies on this compound as a ligand in these reactions are not yet prevalent, the closely related 2-(o-tolyl)pyridine (B1293752) has demonstrated significant utility. For example, 2-(o-tolyl)pyridine has been employed as an effective ligand in ruthenium-catalyzed ortho-arylation reactions. tuwien.at This suggests that this compound could also serve as a competent ligand in similar C-H activation and cross-coupling reactions. The additional amino groups could potentially enhance the ligand's electron-donating ability, thereby modulating the reactivity of the metal center.
The use of tri(o-tolyl)phosphine as a ligand in microwave-assisted Mizoroki-Heck reactions further underscores the beneficial role of the o-tolyl moiety in promoting catalytic efficiency. nih.gov It is plausible that a palladium complex of this compound could exhibit favorable catalytic activity in Suzuki-Miyaura couplings, drawing parallels from the effectiveness of other specialized phosphine (B1218219) ligands like N2Phos in such reactions. nih.gov
Table 1: Postulated Performance of this compound as a Ligand in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)2 / this compound | >90 |
| 2 | 2-Chlorotoluene | 4-Acetylphenylboronic acid | Pd2(dba)3 / this compound | >85 |
| 3 | 4-Iodobenzonitrile | 3-Methoxyphenylboronic acid | Pd(PPh3)4 / this compound | >95 |
This table presents hypothetical data based on the performance of analogous catalytic systems.
Application in Asymmetric Catalysis (if chiral derivatives are developed)
The development of chiral derivatives of this compound could open avenues for its application in asymmetric catalysis. The introduction of a chiral center, either in the backbone of the ligand or as a substituent, could lead to the formation of chiral metal complexes capable of catalyzing enantioselective transformations.
For instance, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been successfully employed as catalysts in asymmetric [3+2] annulation reactions. nih.gov This demonstrates the principle that chiral pyridine-based ligands can induce high levels of stereocontrol. A chiral variant of this compound, perhaps with a chiral amine substituent or a resolved atropisomeric axis due to restricted rotation of the o-tolyl group, could be a valuable ligand for a range of asymmetric reactions, including reductions, oxidations, and C-C bond-forming reactions.
Influence on Hydrogenation, Oxidation, and Other Redox Catalytic Processes
The electronic properties of this compound suggest its potential as a supporting ligand in a variety of redox catalytic processes. The electron-rich nature of the ligand, stemming from the amino groups, could stabilize metal centers in higher oxidation states, which is often required in oxidative catalysis. Conversely, its ability to accept electron density via the pyridine π-system could be beneficial in reductive processes like hydrogenation.
Ruthenium complexes bearing NNN-tridentate ligands have been investigated for their catalytic activity in transfer hydrogenation reactions. acs.org The this compound ligand, with its potential N,N,N-coordination mode, could form similar catalytically active complexes. The steric and electronic tuning afforded by the o-tolyl group could influence the efficiency and selectivity of these hydrogenations. Bimetallic catalysts based on palladium have also been shown to be effective for the selective hydrogenation of pyridine and its derivatives. d-nb.info
Involvement in Organocatalysis Research
While the primary focus of this compound has been on its role as a ligand in metal-catalyzed reactions, its inherent basicity and hydrogen-bonding capabilities suggest potential applications in organocatalysis. The amino groups can act as Brønsted bases or as hydrogen-bond donors, activating substrates in a variety of organic transformations.
The development of novel organocatalysts is a rapidly growing field, and molecules with multiple functional groups, such as this compound, are attractive candidates for exploration. It could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, and other C-C bond-forming reactions through mechanisms involving enamine or iminium ion intermediates.
Design and Synthesis of this compound-based Functional Materials (focus on design principles)
The unique combination of a pyridine ring, amino groups, and a tolyl substituent in this compound provides a versatile platform for the design and synthesis of novel functional materials. The principles guiding the design of such materials are rooted in the electronic and structural features of the molecule.
Pyrene-pyridine integrated systems have been investigated as hole-transporting materials in organic light-emitting diodes (OLEDs). nih.govacs.org The pyridine moiety in these materials often acts as an electron-accepting unit. By analogy, this compound could be incorporated into larger conjugated systems to create materials with tailored electronic properties for optoelectronic applications. The amino groups can serve as points for further functionalization, allowing for the attachment of other chromophores or electroactive units.
The design of such materials would focus on creating extended π-conjugated systems that facilitate charge transport. The o-tolyl group could be used to control the intermolecular packing of the material in the solid state, thereby influencing its charge mobility and photophysical properties. The synthesis of these materials would likely involve cross-coupling reactions to link the this compound core to other aromatic building blocks.
Theoretical and Computational Investigations of N2 O Tolyl Pyridine 2,3 Diamine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations can determine the distribution of electrons within the molecule and predict its reactivity towards other chemical species.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For N2-(o-Tolyl)pyridine-2,3-diamine, FMO analysis would reveal how the electronic nature of the pyridine (B92270) ring, the diamine substituents, and the o-tolyl group influence the molecule's reactivity. The presence of nitrogen atoms and the aromatic systems suggests a rich electronic landscape. The lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO, making the molecule a potential electron donor. The pyridine ring and the tolyl group, being aromatic, will have a network of π-orbitals that are central to the frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -6.89 |
| HOMO | -5.72 |
| LUMO | -1.25 |
| LUMO+1 | -0.48 |
| HOMO-LUMO Gap | 4.47 |
Note: These values are illustrative and would be determined using a specific level of theory and basis set in a computational study.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while areas of positive potential (usually blue) are electron-poor and are prone to nucleophilic attack.
In this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the amino groups due to their lone pairs of electrons. youtube.com The aromatic rings would exhibit a more complex potential distribution, influenced by the interplay of the electron-donating amino groups and the electron-withdrawing nature of the pyridine nitrogen. libretexts.org Analysis of the Mulliken or Natural Bond Orbital (NBO) charges would provide a quantitative measure of the charge on each atom, further clarifying the electronic distribution.
Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Atomic Charge (a.u.) |
| N (pyridine) | -0.45 |
| N (amino, position 2) | -0.62 |
| N (amino, position 3) | -0.58 |
| C (tolyl, methyl) | -0.15 |
Note: These values are for illustrative purposes and would be calculated using a specific quantum chemical method.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule.
For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the C-N bond connecting the tolyl group to the pyridine ring and the C-N bonds of the amino groups. These simulations can identify the most stable conformations of the molecule and the energy barriers between different conformations. Understanding the conformational landscape is crucial as it can significantly impact the molecule's biological activity and its interactions with other molecules. The simulations could be performed in a vacuum or in the presence of a solvent to mimic experimental conditions.
Computational Studies of Reaction Pathways and Transition States in Relevant Reactions
Computational chemistry can be used to model chemical reactions, providing a detailed understanding of reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify the transition states, intermediates, and products. This information is invaluable for predicting the feasibility of a reaction and for understanding the factors that control its outcome.
For this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution on the pyridine or tolyl rings, or reactions involving the amino groups. For instance, the mechanism of its coordination to a metal center could be explored by calculating the energy profile for the formation of the metal-ligand bond. These studies would help in designing synthetic routes and in understanding the chemical transformations that the molecule can undergo.
Density Functional Theory (DFT) Studies of Metal Complexes and Ligand Interactions
This compound, with its multiple nitrogen donor atoms, is a potential ligand for the formation of metal complexes. Density Functional Theory (DFT) is a widely used computational method for studying the properties of such complexes. rsc.org DFT calculations can provide information about the geometry of the complex, the nature of the metal-ligand bonding, and the electronic and magnetic properties of the complex.
These studies can predict which of the nitrogen atoms are most likely to coordinate to a metal ion and the preferred coordination geometry. By analyzing the molecular orbitals of the complex, it is possible to understand the nature of the interactions between the metal d-orbitals and the ligand orbitals. This is crucial for designing complexes with specific catalytic, electronic, or magnetic properties.
Table 3: Hypothetical Bond Distances and Angles for a Metal Complex of this compound (M-L)
| Parameter | Value |
| M-N (pyridine) bond length | 2.15 Å |
| M-N (amino, position 2) bond length | 2.05 Å |
| N(pyridine)-M-N(amino) bond angle | 85.5° |
Note: These are hypothetical values for a generic metal (M) complex and would depend on the specific metal and its oxidation state.
Advanced Structural Analysis and Conformational Studies of N2 O Tolyl Pyridine 2,3 Diamine and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its crystalline state. While a crystal structure for the parent compound, pyridine-2,3-diamine, is available, providing a foundational understanding of the core scaffold, the specific crystallographic data for N2-(o-Tolyl)pyridine-2,3-diamine remains to be reported in publicly accessible databases. However, by drawing parallels with the parent compound and other substituted pyridine (B92270) derivatives, a detailed projection of its solid-state structure can be formulated.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of this compound is expected to exhibit characteristic bond lengths and angles for its constituent aromatic rings and amine linkages. The pyridine ring will likely maintain its planarity, with C-C and C-N bond lengths typical of aromatic systems. The introduction of the o-tolyl group at the N2 position is anticipated to induce some steric strain, which may be reflected in slight distortions of the bond angles around the N2 atom and the C2 carbon of the pyridine ring.
The torsion angle defined by the C3-C2-N2-C(tolyl) atoms will be of particular interest, as it dictates the relative orientation of the pyridine and tolyl rings. Steric hindrance between the methyl group on the tolyl ring and the amino group at the C3 position of the pyridine ring will likely favor a non-planar conformation.
| Parameter | Expected Value | Notes |
| Bond Lengths (Å) | ||
| C-C (pyridine) | 1.38 - 1.40 | Typical for aromatic rings. |
| C-N (pyridine) | 1.33 - 1.35 | Typical for aromatic rings. |
| C2-N2 | 1.38 - 1.42 | Single bond with partial double bond character. |
| N2-C(tolyl) | 1.42 - 1.46 | Single bond character. |
| C-H (aromatic) | ~1.08 | Standard aromatic C-H bond length. |
| N-H | ~1.00 | Standard N-H bond length. |
| Bond Angles (°) | ||
| C-C-C (pyridine) | 118 - 122 | Close to ideal 120° for sp2 hybridized carbons. |
| C-N-C (pyridine) | ~117 | Typical for pyridine. |
| C2-N2-C(tolyl) | 120 - 125 | Likely influenced by steric factors. |
| Torsion Angles (°) | ||
| C3-C2-N2-C(tolyl) | 45 - 75 | A non-planar arrangement is expected to minimize steric clash. |
Note: The data presented in this table are hypothetical and based on typical values for similar molecular fragments. Experimental verification is required for precise values.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The solid-state packing of this compound is expected to be governed by a combination of intermolecular forces. The presence of both N-H and pyridine nitrogen atoms makes the molecule a prime candidate for forming hydrogen bonding networks. The N3-amino group can act as a hydrogen bond donor, while the pyridine nitrogen (N1) and the N2-amino nitrogen can act as acceptors. These interactions are crucial in dictating the supramolecular architecture of the crystal lattice.
Solution-Phase Conformational Analysis using Advanced NMR Techniques (focused on conformational dynamics)
In solution, molecules are not static but exist as an ensemble of interconverting conformers. Advanced NMR techniques are powerful tools for probing these conformational dynamics. For this compound, the most significant conformational flexibility arises from the rotation around the C2-N2 single bond, which dictates the relative orientation of the pyridine and o-tolyl rings.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into their spatial proximity. For instance, NOE correlations between the protons of the o-tolyl group and the protons on the pyridine ring would provide direct evidence for the preferred solution-phase conformation.
Furthermore, variable temperature NMR studies can be employed to investigate the energetics of the conformational exchange. By monitoring the coalescence of NMR signals as the temperature is raised, the energy barrier to rotation around the C2-N2 bond can be determined. This information is critical for understanding the molecule's flexibility and how it might interact with other species in solution. The presence of the ortho-methyl group is expected to create a significant rotational barrier, leading to potentially distinct conformers that are observable on the NMR timescale at lower temperatures.
Vibrational Spectroscopy for Probing Molecular Dynamics and Bonding (focused on dynamics and bonding characteristics)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a sensitive probe of the bonding environment and molecular motions within a molecule. The vibrational spectrum of this compound will be characterized by a series of absorption bands corresponding to specific vibrational modes of its functional groups.
The N-H stretching vibrations of the amino groups are expected to appear in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can be indicative of the extent of hydrogen bonding in the solid state or in concentrated solutions. The aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |
| N-H stretch | 3300 - 3500 | IR, Raman | Sensitive to hydrogen bonding. |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | |
| Aliphatic C-H stretch (methyl) | 2850 - 2960 | IR, Raman | |
| C=C/C=N stretch (pyridine) | 1400 - 1600 | IR, Raman | Characteristic ring breathing modes. |
| N-H bend | 1550 - 1650 | IR | |
| C-N stretch | 1200 - 1350 | IR, Raman | |
| Aromatic C-H out-of-plane bend | 700 - 900 | IR | Substitution pattern dependent. |
Note: The data presented in this table are based on characteristic group frequencies and are intended as a general guide. Experimental spectra are necessary for precise assignments.
Future Research Directions and Emerging Areas for N2 O Tolyl Pyridine 2,3 Diamine Chemistry
Integration with Automated Synthesis and Flow Chemistry Methodologies
The synthesis of complex molecules like N-substituted aryl amines is increasingly benefiting from the adoption of automated and continuous flow technologies. nih.govrsc.org These methods offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, higher purity, and greater scalability. nih.gov Future research could focus on adapting these modern techniques to the production of N2-(o-Tolyl)pyridine-2,3-diamine and its derivatives.
A prospective approach involves the development of a continuous flow process starting from readily available precursors. For instance, a packed-bed reactor system using heterogeneous catalysts could facilitate the dehydrative amination of a hydroxyl-substituted pyridine (B92270) precursor with o-toluidine (B26562). nih.gov Alternatively, a multi-step flow synthesis could be designed for the reductive cross-coupling of a nitro-substituted pyridine with an appropriate coupling partner. rsc.org
The integration of automated systems, featuring real-time monitoring through in-line analytics (e.g., NMR or IR spectroscopy), could enable rapid optimization of reaction conditions such as temperature, pressure, and residence time. youtube.com This would not only accelerate the synthesis but also allow for the efficient creation of a library of related N2-aryl-pyridine-2,3-diamine derivatives for screening in various applications.
| Parameter | Potential Advantage in this compound Synthesis | Associated Research Challenge |
|---|---|---|
| Safety | Minimizes handling of hazardous reagents and intermediates by containing them in a closed system. | Ensuring system integrity under various reaction conditions (e.g., high pressure or temperature). |
| Scalability | Production can be scaled up by extending the operation time rather than increasing reactor volume. | Preventing catalyst deactivation or reactor fouling over prolonged operational periods. |
| Purity | Precise control over reaction parameters often leads to fewer byproducts and simplifies purification. | Developing integrated in-line purification modules to handle unreacted starting materials or byproducts. |
| Efficiency | Automated optimization can rapidly identify ideal conditions, reducing development time and material waste. youtube.com | High initial setup cost and requirement for specialized equipment and expertise. |
Development of Next-Generation this compound-based Catalytic Systems
The pyridine-2,3-diamine core presents a classic N,N'-bidentate chelation site, making the molecule an excellent candidate for use as a ligand in transition metal catalysis. nih.govresearchgate.net The development of catalytic systems based on this compound is a highly promising research direction. The performance of such catalysts is governed by the electronic and steric properties of the ligand, which can be finely tuned. nih.govnih.govacs.org
The N2-(o-tolyl) substituent is expected to exert significant steric influence on the resulting metal complex. This steric bulk can create a defined chiral pocket around the metal center, which is a key design principle for asymmetric catalysis. nih.gov Electronically, the amino groups are electron-donating, which modulates the electron density at the metal center, thereby influencing its reactivity and stability. nih.gov By forming complexes with metals such as palladium, nickel, or rhodium, these ligands could be applied to a range of important organic transformations. researchgate.netacs.org
Future work would involve synthesizing various metal complexes of this compound and systematically evaluating their catalytic activity in reactions like C-C and C-N cross-couplings, C-H functionalization, and asymmetric hydrogenation. researchgate.netacs.org
| Chemical Design Principle | Feature in this compound | Potential Catalytic Application |
|---|---|---|
| Bidentate Chelation | The vicinal pyridine and amino nitrogen atoms provide a stable coordination site for transition metals. nih.govresearchgate.net | General catalysis (e.g., cross-coupling, hydrogenation). |
| Steric Hindrance | The ortho-methyl group on the tolyl ring provides significant steric bulk near the metal center. nih.gov | Asymmetric catalysis, regioselective reactions. |
| Electronic Tuning | The electron-donating amino groups and aromatic systems influence the metal center's redox properties. nih.gov | Reactions sensitive to metal oxidation state, such as reductive elimination in cross-coupling. nih.gov |
| Ligand Modification | The tolyl ring and the pyridine backbone can be further functionalized to fine-tune properties. | Development of specialized catalysts for challenging transformations. |
Exploration of Novel Advanced Materials Science Applications (focused on chemical design principles)
The design of novel organic materials with tailored electronic, optical, or structural properties is a major frontier in materials science. The molecular structure of this compound contains several key features that make it an attractive building block for advanced materials. These include its multiple aromatic rings, which facilitate π-π stacking, and the presence of N-H groups, which can act as hydrogen-bond donors. nih.gov
One avenue of research is the use of this compound in supramolecular chemistry to form well-ordered assemblies. rsc.org The hydrogen bonding capabilities could be exploited to create self-assembling tapes or networks. Furthermore, its ability to chelate metals makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs). elsevierpure.com Such materials could be designed to have porous structures for applications in gas storage or separation.
Another emerging area is its potential use in organic electronics. Pyridine-containing molecules are already utilized in devices like organic light-emitting diodes (OLEDs). rsc.org The donor-acceptor nature that can be engineered into derivatives of this compound makes it a candidate for charge-transport or emissive layers in such devices. acs.org
| Chemical Design Principle | Structural Feature of this compound | Potential Material Application |
|---|---|---|
| Hydrogen Bonding | Two N-H donors on the amino groups. nih.gov | Supramolecular polymers, liquid crystals, self-healing materials. |
| π-π Stacking | Presence of pyridine and tolyl aromatic rings. | Organic semiconductors, charge-transport layers in OFETs or OLEDs. rsc.org |
| Metal Coordination | Bidentate N,N' chelation site. | Metal-Organic Frameworks (MOFs) for gas storage/separation, heterogeneous catalysis. elsevierpure.com |
| Molecular Rigidity & Shape | The sterically demanding tolyl group influences solid-state packing. | Controlling morphology in thin films for electronic devices. |
Interdisciplinary Research Prospects within Chemical Sciences
The structural attributes of this compound make it a compelling target for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.
In medicinal chemistry, nitrogen-containing heterocycles, especially pyridines, are considered "privileged scaffolds" due to their frequent occurrence in FDA-approved drugs. researchgate.netnih.govmdpi.com The this compound framework could serve as a starting point for the synthesis of new libraries of compounds to be screened for biological activity against various therapeutic targets. nih.gov
Another exciting prospect is the development of chemical sensors. Pyridine derivatives have been successfully employed as fluorescent chemosensors for detecting metal ions. mdpi.comresearchgate.net The chelation of a target ion by the diaminopyridine unit can lead to a measurable change in the molecule's fluorescence ("on-off" or ratiometric response). mdpi.comresearchgate.net The tolyl group could be functionalized with other chromophores or binding sites to create highly selective and sensitive sensors for environmental or biological monitoring. nih.gov
In the field of chemical biology, this compound derivatives could be developed into molecular probes. By attaching reporter groups (e.g., fluorophores) or photo-cross-linking agents, these molecules could be used to study complex biological processes or to identify the binding partners of specific small molecules within a cell. acs.org
| Interdisciplinary Field | Key Structural Feature | Potential Research Application |
|---|---|---|
| Medicinal Chemistry | Nitrogen-rich heterocyclic scaffold. nih.govmdpi.com | Core structure for the development of novel therapeutic agents. |
| Chemical Sensors | Metal-chelating diaminopyridine unit and tunable aromatic system. mdpi.com | Fluorescent probes for the detection of specific metal ions or other analytes. researchgate.net |
| Chemical Biology | Modifiable scaffold allowing attachment of functional groups. | Molecular probes to investigate biological pathways or for target identification. acs.org |
| Supramolecular Chemistry | Capacity for hydrogen bonding and metal coordination. nih.govrsc.org | Construction of complex, functional molecular architectures and smart materials. |
Q & A
Q. What are the standard synthetic routes for preparing N2-(o-Tolyl)pyridine-2,3-diamine, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or reductive amination. For example, similar derivatives like 4-(Furan-2-yl)-N2-(4-methoxybenzyl)pyridine-2,3-diamine are synthesized by reacting precursors with K₂CO₃ in methanol/water under nitrogen, followed by purification via column chromatography . Optimization may involve adjusting reaction time (e.g., 12–24 hours), solvent polarity, or catalyst selection (e.g., Raney Ni for catalytic hydrogenation in EtOAc/EtOH at 50 bar H₂) . Monitoring reaction progress via TLC or LC-MS is critical to minimize byproducts.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments. For example, pyridine-2,3-diamine derivatives show distinct aromatic proton shifts in the δ 6.5–8.5 ppm range .
- Mass spectrometry (EI/HRMS) : To verify molecular weight and fragmentation patterns (e.g., HRMS m/z 304.1 [M+H]⁺ for chloro-substituted analogs) .
- X-ray crystallography : For definitive structural elucidation using programs like SHELXL or OLEX2, though crystallization may require slow evaporation in polar aprotic solvents .
Q. What safety protocols are essential when handling pyridine-2,3-diamine derivatives?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 1 eye damage) .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (GHS H315–H319).
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste in designated containers .
Advanced Research Questions
Q. How can oxidative dimerization of this compound be leveraged for bioactive compound synthesis?
Burkholderia sp. MAK1 catalyzes oxidative dimerization of pyridine-2,3-diamine derivatives into colored dimers (e.g., 213–214 Da products), which show antimicrobial and anticancer potential. Reaction monitoring via UV-Vis spectroscopy (λmax ~400–500 nm) and HPLC-MS can identify dimerization efficiency. However, inconsistent yields may arise from enzyme specificity or competing side reactions, necessitating pH/temperature optimization .
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) of pyridine-2,3-diamine analogs?
- Comparative SAR studies : Test derivatives with varying substituents (e.g., methoxy, chloro, trifluoromethoxy) to isolate electronic/steric effects. For example, 6-Chloro-N2-(3-trifluoromethoxy-phenyl)-pyridine-2,3-diamine exhibits distinct bioactivity due to enhanced lipophilicity .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict binding affinities or redox potentials, validated by experimental IC₅₀ values .
- Crystallographic data : Resolve ambiguities in regiochemistry or tautomerism via single-crystal XRD .
Q. How can catalytic hydrogenation conditions be tailored to improve yield in N2-aryl pyridine-2,3-diamine synthesis?
- Catalyst selection : Raney Ni or Pd/C under high-pressure H₂ (30–50 bar) enhances reduction efficiency for nitro or halogenated intermediates .
- Solvent optimization : Polar solvents (e.g., EtOH/H₂O) improve substrate solubility, while additives like acetic acid suppress dehalogenation side reactions.
- Flow chemistry : Continuous hydrogenation (e.g., H-Cube systems) reduces batch variability and scales up production .
Methodological Challenges and Data Analysis
Q. How should researchers address discrepancies in biological activity data across pyridine-2,3-diamine derivatives?
- Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
- Statistical validation : Apply ANOVA or Tukey’s test to confirm significance across replicates .
Q. What are the best practices for crystallizing pyridine-2,3-diamine derivatives to obtain high-quality XRD data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
